
N-(4-bromo-3-fluorobenzyl)cyclopentanamine
Descripción general
Descripción
“N-(4-bromo-3-fluorobenzyl)cyclopentanamine” is a chemical compound with the CAS Number: 1250773-05-7 . Its molecular formula is C12H15BrFN and it has a molecular weight of 272.16 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15BrFN/c13-11-6-5-9 (7-12 (11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 .Aplicaciones Científicas De Investigación
Pharmacological Research and Bioactivity
- Studies on compounds similar to N-(4-bromo-3-fluorobenzyl)cyclopentanamine, like 25B-NBF, which is a new psychoactive substance and a potent agonist of the 5-hydroxytryptamine receptor, focus on understanding their metabolism, elimination properties, and potential for abuse. Research using human hepatocytes and enzyme assays can help develop screening methods for substance abuse and understand the pharmacokinetics of new psychoactive compounds (Kim et al., 2019).
Organic Synthesis and Chemical Properties
- Synthetic methodologies for compounds that share structural similarities with this compound, such as the synthesis of intermediates for HIV-1 integrase inhibitors and other pharmacologically active molecules, highlight the importance of these compounds in medicinal chemistry. The scaleable synthesis of such intermediates is crucial for the development of new drugs (Boros et al., 2007).
- The synthesis and characterization of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene demonstrate the potential of fluorobenzyl compounds in the development of materials with specific biological activities. These studies often include investigations into their structural properties, biological activity, and theoretical studies to understand their interactions at the molecular level (Elmas et al., 2020).
Medicinal Chemistry and Drug Design
- This compound-like compounds serve as intermediates in the synthesis of various pharmaceutical agents. Research into their reactivity, synthetic pathways, and the optimization of these processes is critical for enhancing the efficiency and efficacy of drug production. For instance, the development of novel antimycobacterial agents and the study of their mechanisms of action and inhibition of specific enzymes crucial to pathogenic bacteria underline the therapeutic potential of these compounds (Sriram et al., 2009).
Propiedades
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSXHGCFCRATJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate](/img/structure/B1444822.png)

![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)


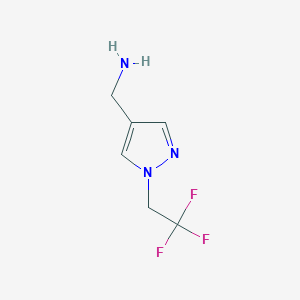

![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
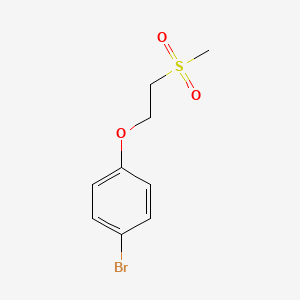
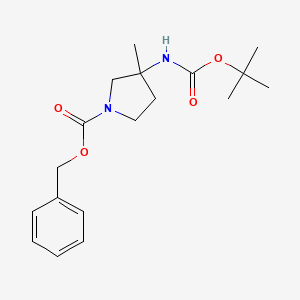
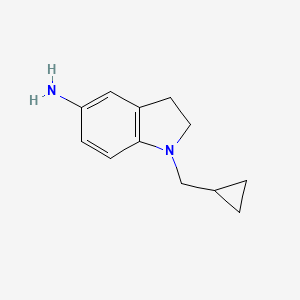
![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
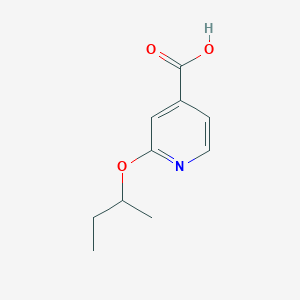
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)